molecular formula C15H15ClFNO2 B11769975 N-(4-Fluorophenethyl)benzo[d][1,3]dioxol-5-amine hydrochloride

N-(4-Fluorophenethyl)benzo[d][1,3]dioxol-5-amine hydrochloride

Cat. No.: B11769975
M. Wt: 295.73 g/mol
InChI Key: FGNDULZFLZKZKN-UHFFFAOYSA-N
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Description

N-(4-Fluorophenethyl)benzo[d][1,3]dioxol-5-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety and a fluorophenethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenethyl)benzo[d][1,3]dioxol-5-amine hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzo[d][1,3]dioxole Core: This step involves the cyclization of catechol with formaldehyde to form the benzo[d][1,3]dioxole ring.

    Introduction of the Fluorophenethyl Group: The fluorophenethyl group is introduced via a nucleophilic substitution reaction, where a suitable fluorinated precursor reacts with the benzo[d][1,3]dioxole intermediate.

    Final Amination:

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenethyl)benzo[d][1,3]dioxol-5-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Fluorophenethyl)benzo[d][1,3]dioxol-5-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Fluorophenethyl)benzo[d][1,3]dioxol-5-amine hydrochloride involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells. The compound’s unique structure allows it to bind effectively to its targets, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Fluorophenethyl)benzo[d][1,3]dioxol-5-amine hydrochloride is unique due to its specific combination of the benzo[d][1,3]dioxole core and the fluorophenethyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C15H15ClFNO2

Molecular Weight

295.73 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-1,3-benzodioxol-5-amine;hydrochloride

InChI

InChI=1S/C15H14FNO2.ClH/c16-12-3-1-11(2-4-12)7-8-17-13-5-6-14-15(9-13)19-10-18-14;/h1-6,9,17H,7-8,10H2;1H

InChI Key

FGNDULZFLZKZKN-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NCCC3=CC=C(C=C3)F.Cl

Origin of Product

United States

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